5,6-Dimethoxypyridine-3-sulfonyl chloride
Description
Properties
IUPAC Name |
5,6-dimethoxypyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO4S/c1-12-6-3-5(14(8,10)11)4-9-7(6)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDSOJOLVGHRSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)S(=O)(=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,6-Dimethoxypyridine-3-sulfonyl chloride (CAS Number 1896920-38-9) is a chemical compound notable for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, examining its synthesis, properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by:
- Molecular Formula : C₇H₈ClNO₄S
- Molecular Weight : 237.66 g/mol
- Functional Groups : Two methoxy groups at positions 5 and 6 and a sulfonyl chloride group at position 3 of the pyridine ring.
The presence of the sulfonyl chloride group is significant as it contributes to the compound's reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of specific functional groups while preserving the integrity of the pyridine structure. This process often includes:
- Formation of Pyridine Derivatives : Initial reactions to create substituted pyridines.
- Sulfonylation : Introduction of the sulfonyl chloride group through electrophilic substitution reactions.
This synthetic approach is crucial for developing derivatives with enhanced biological activities.
Antimicrobial Properties
Research indicates that derivatives of pyridine-sulfonyl chlorides, including this compound, exhibit promising antibacterial activity . These compounds have been investigated for their ability to inhibit the growth of various bacterial strains. For example:
- Minimum Inhibitory Concentrations (MICs) : Studies have shown that certain pyridine compounds can achieve MICs comparable to standard antibiotics like Amikacin against strains such as Staphylococcus aureus and Escherichia coli .
The exact mechanisms by which this compound exerts its biological effects remain under investigation. However, potential mechanisms include:
- Nucleophilic Attack : The sulfonyl chloride group can react with nucleophiles in biological systems, leading to the formation of sulfonamides, which may possess antimicrobial properties.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to generate ROS upon interaction with cellular components, influencing cell signaling pathways and potentially leading to apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have explored the biological activities associated with pyridine derivatives similar to this compound:
- Anticancer Activity : A related compound demonstrated selective inhibition of DVL1 in WNT-dependent colon cancer cells, suggesting that modifications in similar structures could lead to novel anticancer agents .
- Antimicrobial Screening : Various pyridine derivatives were screened for antimicrobial activity against a range of pathogens. Results indicated significant activity against both Gram-positive and Gram-negative bacteria .
Data Summary
Scientific Research Applications
Pharmaceutical Applications
-
Synthesis of Active Pharmaceutical Ingredients (APIs) :
- 5,6-Dimethoxypyridine-3-sulfonyl chloride is primarily used as an intermediate in the synthesis of various pharmaceuticals. One notable application is in the production of vonoprazan , a potassium-competitive acid blocker used for treating gastroesophageal reflux disease (GERD) and peptic ulcers .
- This compound facilitates the introduction of sulfonyl groups into drug candidates, enhancing their biological activity and pharmacokinetic properties.
-
Anticancer Activity :
- Derivatives of pyridine-sulfonyl chlorides, including this compound, have shown promising results in synthesizing compounds with anti-proliferative activity against various cancer cell lines, including breast cancer . This positions the compound as a valuable building block in cancer drug development.
Industrial Applications
-
Specialty Chemicals Production :
- The compound is utilized in the synthesis of specialty chemicals that serve diverse industrial purposes. These include agrochemicals and materials science applications where specific reactivity is required.
- Reagent in Organic Synthesis :
Case Study 1: Synthesis of Vonoprazan
In a study published by Jubilant Ingrevia, researchers outlined the process of synthesizing vonoprazan using this compound as a key intermediate. The synthesis involved multiple steps where the sulfonyl chloride was reacted with other precursors to yield the final product with high purity and yield .
Case Study 2: Anticancer Compound Development
Research conducted at a pharmaceutical laboratory explored the anticancer potential of derivatives synthesized from this compound. The findings indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting potential for further development into therapeutic agents .
Summary Table of Applications
Comparison with Similar Compounds
Table 1: Key Structural and Commercial Attributes of Pyridine-3-sulfonyl Chloride Derivatives
Commercial Availability and Cost
- Pricing : this compound is priced at €1,809.00 per 500 mg, reflecting its specialized use and synthetic complexity . This is significantly higher than simpler derivatives like 6-methoxypyridine-3-sulfonyl chloride, which is available at lower costs due to broader commercial production .
- Purity: Most analogs, including 5,6-dichloro and 6-(dimethylamino) derivatives, are supplied with ≥97% purity, ensuring consistency in research and industrial applications .
Research Findings and Industrial Relevance
- Pharmaceutical Synthesis : The 5,6-dimethoxy variant is critical in designing kinase inhibitors and anti-inflammatory agents, where steric control is necessary to avoid off-target interactions .
- Material Science : Chloride-substituted analogs (e.g., 5,6-dichloro) are employed in corrosion-resistant coatings, leveraging their strong binding affinity to metal surfaces .
Preparation Methods
Process Overview:
Step 1: Diazotization of 3-Aminopyridine
- 3-Aminopyridine is dissolved in dilute hydrochloric acid (6-10 mol/L).
- The solution is cooled to 0–5°C.
- Sodium nitrite solution is added dropwise, converting the amino group into a diazonium salt.
- Sodium fluoborate (or fluoroboric acid) is introduced to stabilize the diazonium intermediate.
- The mixture is stirred at low temperature, then filtered to isolate the diazonium salt.
Step 2: Chlorination to Form Sulfonyl Chloride
- Thionyl chloride is added dropwise to water, cooled to 0–5°C.
- Cuprous chloride is introduced as a catalyst.
- The diazonium salt is added in batches, maintaining low temperature.
- The reaction mixture is stirred overnight, then extracted with dichloromethane.
- Organic layers are washed, dried, and concentrated to yield pyridine-3-sulfonyl chloride.
Key Parameters & Data:
| Parameter | Value/Range | Notes | |
|---|---|---|---|
| Reaction Temperature | 0–5°C | Maintains stability of intermediates | |
| Molar Ratios | 3-Aminopyridine : Sodium nitrite : Fluoborate | 1 : 1.0–1.2 : 3–4 | To optimize yield and minimize side reactions |
| Reaction Time | 30–60 minutes | For diazotization | |
| Purification | Organic extraction, distillation | To obtain high purity product |
Research Findings:
- The process yields pyridine-3-sulfonyl chloride with high efficiency (~95%) when optimized, as demonstrated in recent patents and experimental studies.
- The stability of the sulfonyl chloride during distillation is critical; high-temperature distillation can cause deterioration, necessitating controlled conditions.
Improved Chlorination Using Phosphorus Pentachloride
An alternative route involves chlorination of pyridine-3-sulfonic acid with phosphorus pentachloride, optimized to suppress by-products such as 5-chloropyridine-3-sulfonyl chloride.
Process Overview:
Step 1: Reaction of Pyridine-3-Sulfonic Acid with Phosphorus Pentachloride
- Pyridine-3-sulfonic acid is reacted with phosphorus pentachloride (PCl₅).
- PCl₅ is added in divided doses over at least 1 hour to control exothermicity and side reactions.
- The reaction is conducted at elevated temperatures (100–140°C).
- Excess PCl₅ can lead to chlorination at undesired positions, notably the 5-position, forming by-products.
Step 2: Distillation and Purification
- The crude product is distilled under reduced pressure.
- The process avoids aqueous workups to prevent hydrolysis of the sulfonyl chloride.
- The product is purified by distillation, yielding high-purity pyridine-3-sulfonyl chloride.
Key Parameters & Data:
| Parameter | Value/Range | Notes | |
|---|---|---|---|
| PCl₅ Addition | Divided over ≥1 hour | To prevent over-chlorination | |
| Reaction Temperature | 100–140°C | For optimal conversion | |
| Molar Ratio | Pyridine-3-sulfonic acid : PCl₅ | Less than 1 molar equivalent (preferably 0.8–0.85) | To suppress by-products |
| Purification | Vacuum distillation | To obtain high purity |
Research Findings:
- Dividing PCl₅ addition over time significantly reduces by-product formation, especially 5-chloropyridine-3-sulfonyl chloride.
- The method achieves yields exceeding 87%, with cleaner profiles compared to traditional chlorination methods.
Notes on Reaction Optimization & Environmental Impact
- Reaction Control: Maintaining low temperatures (0–5°C) during diazotization and chlorination steps minimizes side reactions.
- Reagent Ratios: Precise molar ratios of reactants are critical; excess phosphorus pentachloride increases undesired chlorination.
- Purification Strategy: Avoiding aqueous workups during distillation preserves the integrity of pyridine-3-sulfonyl chloride, which is hydrolysis-sensitive.
- Environmental Considerations: The process emphasizes reduced use of hazardous solvents and reagents, aligning with green chemistry principles.
Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Main Advantages | Challenges |
|---|---|---|---|---|
| Diazotization-Chlorination | 3-Aminopyridine | Sodium nitrite, fluoroborate, thionyl chloride | High yield (~95%), well-established | Control of temperature, distillation stability |
| Phosphorus Pentachloride Chlorination | Pyridine-3-sulfonic acid | PCl₅ | Higher purity, fewer by-products | Precise addition, temperature control |
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 5,6-Dimethoxypyridine-3-sulfonyl chloride, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves sulfonation of 5,6-dimethoxypyridine using chlorosulfonic acid under controlled anhydrous conditions. Key steps include:
- Temperature Control : Maintain reaction temperatures between 0–5°C to prevent over-sulfonation or decomposition .
- Purification : Use cold diethyl ether for precipitation, followed by vacuum distillation to isolate the product. Purity (>98%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
- Stability : Store under inert gas (argon) at –20°C to minimize hydrolysis; monitor degradation via FT-IR for S=O and C-Cl bond integrity .
Q. How does the electronic effect of methoxy substituents influence the compound’s reactivity in sulfonamide formation?
- Methodological Answer : The electron-donating methoxy groups at positions 5 and 6 enhance the electrophilicity of the sulfonyl chloride group by destabilizing the intermediate transition state. This accelerates nucleophilic substitution with amines.
- Experimental Validation : Compare reaction rates with unsubstituted pyridine-3-sulfonyl chloride using kinetic studies (UV-Vis monitoring at 270 nm). Methoxy groups reduce activation energy by ~15% in model reactions with aniline .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d6) shows methoxy singlets at δ 3.85–3.90 ppm and pyridine ring protons at δ 8.20–8.50 ppm. ¹³C NMR confirms sulfonyl chloride carbon at δ 150–155 ppm .
- Mass Spectrometry : ESI-MS in negative mode ([M–Cl]⁻ ion at m/z 231.2) verifies molecular weight .
- Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., hydrolysis vs. sulfonamide formation) affect yield optimization in aqueous-organic biphasic systems?
- Methodological Answer : Hydrolysis competes with nucleophilic substitution, especially in polar solvents. To mitigate:
- Solvent Selection : Use dichloromethane/water biphasic systems with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance amine diffusion into the organic phase.
- pH Control : Maintain aqueous phase pH >10 (using NaHCO₃) to deprotonate amines, increasing nucleophilicity. Kinetic studies show a 40% yield improvement under these conditions .
- Table 1 : Yield comparison under varying pH and solvent systems:
| Solvent System | pH | Yield (%) |
|---|---|---|
| DCM/H₂O | 7 | 25 |
| DCM/H₂O + PTC | 10 | 65 |
| THF/H₂O | 12 | 45 |
Q. What strategies resolve contradictions in reported stability data for sulfonyl chlorides under long-term storage?
- Methodological Answer : Discrepancies arise from moisture ingress and temperature fluctuations. A systematic approach includes:
- Degradation Profiling : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolysis products (e.g., sulfonic acid).
- Packaging : Use flame-sealed ampules under argon; silica gel desiccants reduce hydrolysis by 90% compared to screw-cap vials .
Q. How can computational modeling predict regioselectivity in reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states to predict reactivity:
- Nucleophilic Attack : The sulfonyl chloride group exhibits higher electrophilicity (Fukui function f⁺ = 0.15) than the methoxy-substituted ring positions.
- Case Study : Modeling explains why alkylamines preferentially form sulfonamides over attacking the pyridine ring, even at elevated temperatures .
Safety and Environmental Considerations
Q. What are the key hazards associated with handling this compound, and how can exposures be minimized?
- Methodological Answer :
- Hazards : Corrosive (skin/eye damage), moisture-sensitive (releases HCl gas).
- Mitigation : Use glove boxes for weighing; neutralize spills with sodium bicarbonate slurry. PPE requirements: nitrile gloves, face shield, and fume hood containment .
Q. What methodologies assess the environmental impact of lab-scale synthetic routes for this compound?
- Methodological Answer : Apply green chemistry metrics:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
